molecular formula C10H10ClN3 B12683877 N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine CAS No. 39263-33-7

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine

Cat. No.: B12683877
CAS No.: 39263-33-7
M. Wt: 207.66 g/mol
InChI Key: MHRWOIFPYHVBPV-UHFFFAOYSA-N
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Description

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a dimethylformamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine typically involves the reaction of 4-chloro-2-cyanophenylboronic acid with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like sodium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyanophenylboronic acid
  • N-(4-Chloro-2-cyanophenyl)acetamide
  • 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid

Uniqueness

N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications .

Properties

CAS No.

39263-33-7

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C10H10ClN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3

InChI Key

MHRWOIFPYHVBPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

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